Cas no 82159-06-6 ((5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic Acid)

(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic Acid is a thiazolidinone derivative characterized by its unique structural features, including a benzylidene group and a thioxo moiety. This compound exhibits potential as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its reactive functional groups, such as the oxo and thioxo components, enable selective modifications, making it valuable for heterocyclic chemistry applications. The compound's stability under standard conditions and well-defined reactivity profile enhance its utility in medicinal chemistry research, where it may serve as a scaffold for designing enzyme inhibitors or bioactive agents. Its crystalline form allows for precise characterization, supporting reproducibility in experimental studies.
(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic Acid structure
82159-06-6 structure
Product Name:(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic Acid
CAS No:82159-06-6
MF:C12H9NO3S2
MW:279.334760427475
MDL:MFCD00586668
CID:729275
Update Time:2025-10-29

(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic Acid Chemical and Physical Properties

Names and Identifiers

    • (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
    • (5-BENZYLIDENE-4-OXO-2-THIOXO-THIAZOLIDIN-3-YL)-ACETIC ACID
    • [(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid(SALTDATA: FREE)
    • 2-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid
    • 3-Thiazolidineaceticacid, 4-oxo-5-(phenylmethylene)-2-thioxo-
    • 4-oxo-5-(phenylmethylene)-2-thioxo-3-Thiazolidineacetic acid
    • 4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidineacetic acid (ACI)
    • 3-(Carboxymethyl)-5-benzylidenerhodanine
    • (5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic Acid
    • MDL: MFCD00586668
    • Inchi: 1S/C12H9NO3S2/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)
    • InChI Key: CMANXDDFFAZWJR-UHFFFAOYSA-N
    • SMILES: O=C(CN1C(=O)C(=CC2C=CC=CC=2)SC1=S)O

Computed Properties

  • Exact Mass: 284.04151
  • Monoisotopic Mass: 284.04151
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 118

Experimental Properties

  • Boiling Point: 460.4°C at 760 mmHg
  • Flash Point: 232.2°C

(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM525788-1g
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
82159-06-6 95%
1g
$109 2024-07-23
Chemenu
CM525788-5g
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
82159-06-6 95%
5g
$202 2024-07-23
TRC
Z701820-1g
[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid
82159-06-6
1g
$ 1240.00 2022-03-29
TRC
Z701820-1000mg
[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid
82159-06-6
1g
$ 1499.00 2023-04-12
TRC
Z701820-50mg
[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid
82159-06-6
50mg
45.00 2021-07-15
TRC
Z701820-100mg
[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid
82159-06-6
100mg
$ 190.00 2023-04-12
TRC
Z701820-500mg
[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid
82159-06-6
500mg
$ 800.00 2023-09-05
Enamine
EN300-84046-1.0g
2-[4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
82159-06-6
1.0g
$1085.0 2023-02-11
Enamine
EN300-84046-2.5g
2-[4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
82159-06-6
2.5g
$2246.0 2023-02-11
Enamine
EN300-84046-5.0g
2-[4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
82159-06-6
5.0g
$2845.0 2023-02-11

(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic acid
Reference
Synthesis of 5-benzylidene-3-carboxymethylrhodanine
Li, Duxin; et al, Shanxi Daxue Xuebao, 1990, 13(1), 51-5

Production Method 2

Reaction Conditions
1.1 Catalysts: Tetrapropylammonium hydroxide Solvents: Water ;  30 - 60 min, 90 °C
Reference
Solid acid TS-1 catalyst: an efficient catalyst in Knoevenagel condensation for the synthesis of 5-arylidene-2,4-thiazolidinediones/Rhodanines in aqueous medium
Gadekar, Sachin P.; et al, Research on Chemical Intermediates, 2018, 44(12), 7509-7518

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water
2.1 Reagents: Sodium acetate Solvents: Acetic acid
Reference
Synthesis of 5-benzylidene-3-carboxymethylrhodanine
Li, Duxin; et al, Shanxi Daxue Xuebao, 1990, 13(1), 51-5

Production Method 4

Reaction Conditions
1.1 -
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Sodium acetate Solvents: Acetic acid ;  3 h, reflux
Reference
Synthesis and antimicrobial properties of 5-(4-R-benzyl)thiazolylamides of 5-arylidenerhodanine-3-alkancarboxylic acids
Frolov, D. A.; et al, Farmatsevtichnii Chasopic, 2017, (3), 17-24

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic acid ;  16 min, heated; rt
Reference
Facile synthesis of 5-benzylidene rhodanine derivatives under microwave irradiation
Zhou, Jian-Feng; et al, Synthetic Communications, 2006, 36(22), 3297-3303

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: Piperidine ;  30 min, reflux
Reference
Mild and highly efficient method for the synthesis of arylidenethiazolidinone analogues
Chandrappa, S.; et al, Proceedings of the Indian National Science Academy, 2011, 77(4), 343-349

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide
2.1 -
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Sodium acetate Solvents: Acetic acid ;  3 h, reflux
Reference
Synthesis and antimicrobial properties of 5-(4-R-benzyl)thiazolylamides of 5-arylidenerhodanine-3-alkancarboxylic acids
Frolov, D. A.; et al, Farmatsevtichnii Chasopic, 2017, (3), 17-24

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water
2.1 Reagents: Sodium carbonate Solvents: Water
3.1 Reagents: Sodium acetate Solvents: Acetic acid
Reference
Synthesis of 5-benzylidene-3-carboxymethylrhodanine
Li, Duxin; et al, Shanxi Daxue Xuebao, 1990, 13(1), 51-5

(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic Acid Raw materials

(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic Acid Preparation Products

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.